molecular formula C10H21NO B2425621 2-Cyclohexyl-2-ethoxyethan-1-amine CAS No. 1462419-77-7

2-Cyclohexyl-2-ethoxyethan-1-amine

Cat. No.: B2425621
CAS No.: 1462419-77-7
M. Wt: 171.284
InChI Key: SEAQETWCYWIZKO-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-ethoxyethan-1-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It belongs to the class of cyclohexylamines and has the molecular formula C10H21NO. This compound is known for its unique chemical structure, which includes a cyclohexyl group attached to an ethoxyethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-ethoxyethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-cyclohexene-1-acetonitrile with hydrogen bromide to generate 1-bromocyclohexane acetonitrile. This intermediate is then subjected to hydrogenation under the action of a catalyst to produce 1-bromocyclohexane ethylamine. Finally, the 1-bromocyclohexane ethylamine reacts with sodium hydroxide to yield this compound .

Industrial Production Methods

For industrial production, the synthetic process can be optimized to achieve higher yields and lower costs. The three-step reaction process mentioned above is particularly suitable for industrial-scale production due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-ethoxyethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Scientific Research Applications

2-Cyclohexyl-2-ethoxyethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-ethoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylamine
  • 2-Ethoxyethylamine
  • Cyclohexanone

Uniqueness

Compared to similar compounds, 2-Cyclohexyl-2-ethoxyethan-1-amine stands out due to its unique combination of a cyclohexyl group and an ethoxyethanamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-Cyclohexyl-2-ethoxyethan-1-amine is a compound of interest in pharmacological research due to its unique structural features, which include a cyclohexyl group and an ethoxyethanamine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H21NO
  • Molecular Weight : Approximately 171.28 g/mol

The compound's structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with specific receptors and enzymes. Its mechanism involves:

  • Binding Affinity : The compound can bind to neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter metabolism, influencing central nervous system functions .

Biological Activity

Research indicates that this compound exhibits several biological effects:

  • Neuropharmacological Effects : Preliminary studies suggest its potential as a modulator of neurotransmitter systems, which could be beneficial in treating neuropsychiatric disorders.
  • Toxicological Considerations : Safety profiles indicate that the compound can cause skin burns and respiratory irritation, necessitating careful handling in laboratory settings .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
CyclohexylamineC6H13NSimple amine structure; lacks ethoxy group
2-EthoxyethylamineC4H11NOSimilar reactivity; different hydrophobic properties
2-Cyclohexyl-2-methoxyethan-1-amineC10H21NOMethoxy group instead of ethoxy; differing solubility

This table highlights how the ethoxy group in this compound contributes to its distinct biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have investigated the pharmacological potential of this compound, focusing on its metabolism and effects on biological systems:

  • Metabolism Studies : Research has shown that the compound undergoes significant metabolic transformations mediated by cytochrome P450 enzymes. These studies are crucial for understanding its pharmacokinetics and potential drug interactions .
  • Toxicological Detection : Investigations into the toxicological profile reveal that the compound can be detected in biological samples, indicating its relevance in forensic toxicology .
  • Neuroactive Properties : Experimental models have demonstrated that similar compounds exhibit neuroactive effects, suggesting that this compound may also influence cognitive functions or mood disorders .

Properties

IUPAC Name

2-cyclohexyl-2-ethoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h9-10H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQETWCYWIZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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